

GR83895 and Integrin Binding Affinity: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Core Summary

GR83895 is a synthetic peptidomimetic based on the Arg-Gly-Asp (RGD) sequence, a well-established recognition motif for a variety of integrin receptors. Primarily characterized as an inhibitor of platelet aggregation, **GR83895** demonstrates a notable affinity for the platelet integrin α IIb β 3, also known as glycoprotein IIb/IIIa, which plays a critical role in thrombosis by binding fibrinogen. This document provides a comprehensive overview of the binding affinity of **GR83895**, its mechanism of action, and detailed experimental protocols for assessing its interaction with integrins.

Quantitative Binding Affinity Data

The primary reported activity of **GR83895** is its ability to inhibit adenosine diphosphate (ADP)-induced aggregation of human platelets. This inhibitory effect is a direct consequence of its binding to the α IIb β 3 integrin, thereby blocking the binding of fibrinogen and preventing the formation of platelet aggregates.



Compoun	Target Integrin	Assay Type	Agonist	Cell Type/Syst em	IC50 (µM)	Referenc e
GR83895	αΙΙbβ3	Platelet Aggregatio n	ADP	Human Gel- Filtered Platelets	0.9	[1]

IC50 (Inhibitory Concentration 50%): The concentration of an inhibitor required to inhibit a biological process or response by 50%.

At present, detailed quantitative binding data (e.g., Kd, Ki) for **GR83895** across a broader panel of integrins is not widely published in readily accessible literature. The primary focus of its initial characterization was on its anti-platelet activity.

Mechanism of Action: RGD Mimicry and Integrin Antagonism

Integrins are heterodimeric cell surface receptors that mediate cell-matrix and cell-cell interactions. The RGD sequence is a common recognition site for many integrins, including α IIb β 3, $\alpha\nu\beta$ 3, α 5 β 1, and others. **GR83895**, as an RGD-based peptide, acts as a competitive antagonist at the RGD binding site on integrins.

In the context of platelet aggregation, the mechanism can be summarized as follows:

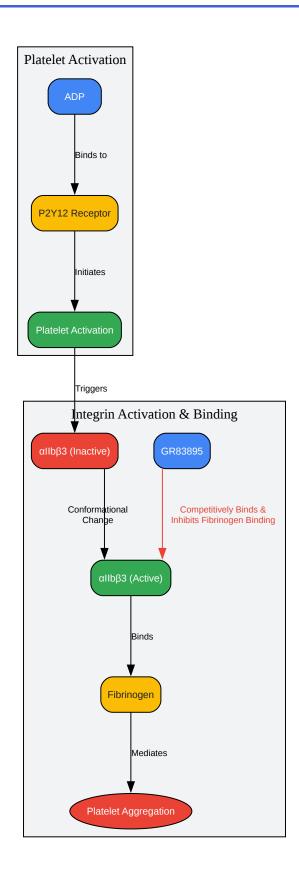
- Platelet Activation: Agonists such as ADP, thrombin, or collagen activate platelets.
- Integrin Conformational Change: This activation triggers a conformational change in the αIIbβ3 integrin, exposing its RGD-binding site.
- Fibrinogen Binding: Activated αIIbβ3 binds to fibrinogen, which acts as a molecular bridge, linking adjacent platelets together.
- Platelet Aggregation: This cross-linking of platelets leads to the formation of a platelet plug.



GR83895 intervenes at step 3 by binding to the activated α IIb β 3 integrin, thereby preventing fibrinogen from binding and inhibiting the subsequent aggregation cascade.

Signaling Pathway of Platelet Aggregation Inhibition





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Caption: GR83895 competitively inhibits fibrinogen binding to activated αIIbβ3 integrin.



Experimental Protocols ADP-Induced Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit the aggregation of platelets in response to ADP.

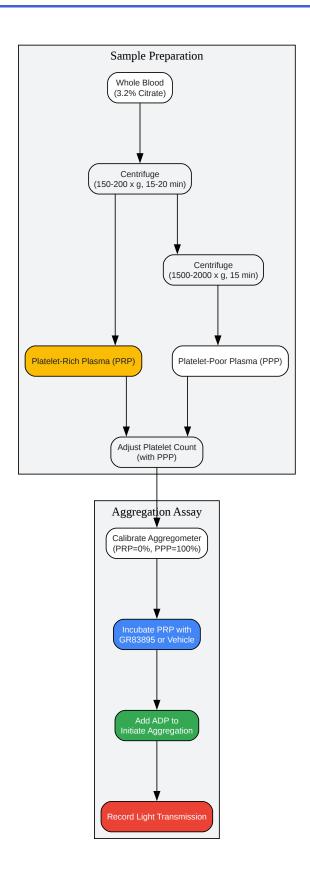
- a. Materials:
- Human whole blood collected in 3.2% sodium citrate tubes.
- Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
- Adenosine diphosphate (ADP) stock solution.
- GR83895 or other test compounds.
- Saline or appropriate vehicle control.
- · Platelet aggregometer.
- b. Method:
- PRP and PPP Preparation:
 - Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
 - Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
 - Adjust the platelet count in the PRP to 2.5-3.0 x 10⁸ platelets/mL using PPP.
- Assay Procedure:
 - Pre-warm PRP and PPP to 37°C.
 - Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
 - o Add a defined volume of PRP to the aggregometer cuvettes with a stir bar.



- Add the test compound (GR83895) or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.
- Initiate aggregation by adding a submaximal concentration of ADP (typically 5-10 μM).
- Record the change in light transmission for a set period (e.g., 5-10 minutes).
- Data Analysis:
 - The percentage of aggregation is calculated from the change in light transmission.
 - The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for Platelet Aggregation Assay





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Caption: Workflow for performing an ADP-induced platelet aggregation assay.



Competitive Solid-Phase Integrin Binding Assay

This in vitro assay measures the ability of a compound to compete with a known ligand for binding to a purified, immobilized integrin.

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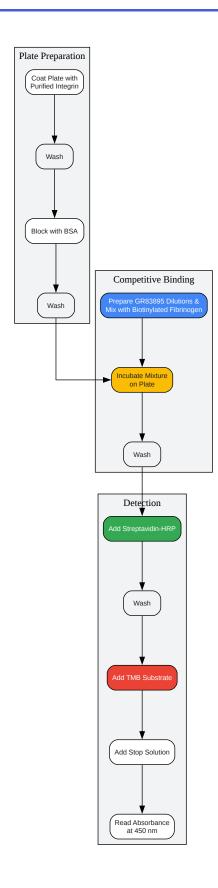
- Purified integrin αIIbβ3 (or other integrins of interest).
- High-binding 96-well microtiter plates.
- Biotinylated fibrinogen (or another suitable biotinylated ligand).
- GR83895 or other test compounds.
- Blocking buffer (e.g., PBS with 1% BSA).
- Wash buffer (e.g., PBS with 0.05% Tween-20).
- Streptavidin-Horseradish Peroxidase (HRP) conjugate.
- TMB substrate.
- Stop solution (e.g., 2N H₂SO₄).
- · Microplate reader.
- b. Method:
- Plate Coating:
 - Coat the wells of a 96-well plate with purified integrin overnight at 4°C.
 - Wash the wells with wash buffer to remove unbound integrin.
- Blocking:
 - Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.



- Wash the wells.
- Competitive Binding:
 - Prepare serial dilutions of the test compound (GR83895).
 - In a separate plate or tubes, pre-incubate the diluted test compound with a fixed concentration of biotinylated fibrinogen.
 - Transfer the mixture to the integrin-coated plate.
 - Incubate for 1-2 hours at room temperature to allow for competitive binding.
 - Wash the wells to remove unbound reagents.
- Detection:
 - Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
 - Wash the wells.
 - Add TMB substrate and incubate in the dark until a color develops.
 - Stop the reaction with a stop solution.
- Data Analysis:
 - Measure the absorbance at 450 nm using a microplate reader.
 - The signal is inversely proportional to the binding of the test compound.
 - Calculate the percentage of inhibition for each concentration of the test compound.
 - Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for Competitive Integrin Binding Assay





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Caption: Workflow for a competitive solid-phase integrin binding assay.



Conclusion

GR83895 is a potent inhibitor of ADP-induced platelet aggregation, acting as an RGD-mimetic antagonist of the αIIbβ3 integrin. While its primary characterization has focused on its anti-thrombotic potential, the provided experimental protocols can be adapted to further explore its binding affinity and selectivity across a wider range of RGD-dependent integrins. Such studies would be invaluable for a more complete understanding of its pharmacological profile and for guiding the development of more specific integrin-targeted therapeutics.

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References

- 1. The synthetic RGDS peptide inhibits the binding of fibrinogen lacking intact alpha chain carboxyterminal sequences to human blood platelets PubMed [pubmed.ncbi.nlm.nih.gov]
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